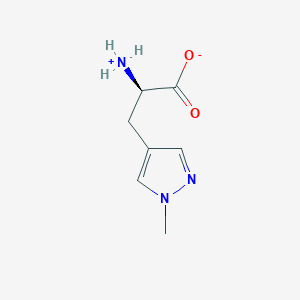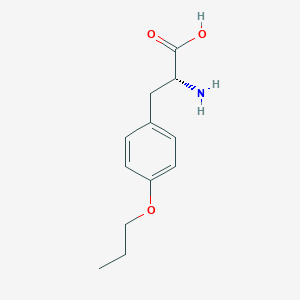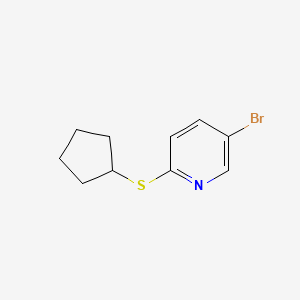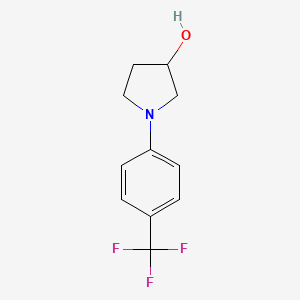
4-Cyclohexyloxypyridine-2-carbonitrile
Vue d'ensemble
Description
4-Cyclohexyloxypyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a cyclohexyloxy group at the fourth position and a cyano group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyloxypyridine-2-carbonitrile typically involves the following steps:
Nucleophilic Substitution: The starting material, 4-hydroxypyridine, undergoes nucleophilic substitution with cyclohexyl bromide in the presence of a base such as potassium carbonate to form 4-cyclohexyloxypyridine.
Nitrile Formation: The intermediate 4-cyclohexyloxypyridine is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group at the second position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in various substitution reactions, particularly at the pyridine ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Cyclohexyloxypyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyloxypyridine-2-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
4-Cyclohexylpyridine-2-carbonitrile: Similar in structure but lacks the oxygen atom in the cyclohexyl group.
4-Methoxypyridine-2-carbonitrile: Contains a methoxy group instead of a cyclohexyloxy group.
Uniqueness: 4-Cyclohexyloxypyridine-2-carbonitrile is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications
Propriétés
IUPAC Name |
4-cyclohexyloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIZEYBBCIPIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-azaniumyl-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868068.png)
![(2R)-2-azaniumyl-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7868072.png)




![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7868114.png)

![Methyl 4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoate](/img/structure/B7868117.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7868125.png)



